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Within the landscape of organic synthesis and medicinal chemistry, the -nitrostyrene scaffold
holds a prominent position.[1][2] Its unique electronic architecture, characterized by a
conjugated system activated by a potent electron-withdrawing nitro group, renders it a highly
versatile precursor for a multitude of complex molecular targets.[3][4] This guide focuses on a
specific, functionally rich derivative: 3-[(E)-2-Nitroethenyl]phenol.

The strategic placement of a hydroxyl group on the phenyl ring at the meta-position introduces
a critical modulator of the compound's electronic and physical properties. This phenolic moiety
not only influences reactivity but also serves as a handle for further derivatization and a
potential pharmacophore for biological interactions. Phenolic compounds are integral to many
pharmaceuticals, valued for their diverse biological activities.[5][6]

This document provides an in-depth analysis of the core physicochemical properties,
spectroscopic signature, chemical reactivity, and synthesis of 3-[(E)-2-Nitroethenyl]phenol.
The insights presented herein are intended to equip researchers, scientists, and drug
development professionals with the foundational knowledge required to effectively utilize this
compound as a strategic intermediate in their research and development endeavors.
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Section 1: Molecular Identity and Core
Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its
application in any experimental setting. These parameters dictate solubility, stability, reactivity,
and potential biological absorption and distribution.

Chemical Structure:

Figure 1. The chemical structure of 3-[(E)-2-Nitroethenyl]phenol, highlighting the trans or (E)-
configuration of the nitrovinyl group.

The structure consists of a phenol ring substituted at the meta-position with an (E)-2-
nitroethenyl group. The (E)-stereochemistry, where the nitro group and the phenyl ring are on
opposite sides of the double bond, is the thermodynamically more stable isomer and is typically
the major product of synthesis.

Data Summary Table:
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Property Value | Description Source(s)
IUPAC Name 3-[(E)-2-Nitroethenyl]phenol -
trans-3-Hydroxy-[3-
Synonyms nitrostyrene, 2-(3- [7]
Hydroxyphenyl)nitroethene
CAS Number 3156-44-3 [7]
Molecular Formula CsH7NOs3 [7]
Molecular Weight 165.15 g/mol [7]
Physical Form Solid [7]
Melting Point 136-140 °C [7]
Data not available; expected to
Boiling Point be high (>250 °C) with [8][9]
decomposition.
Low solubility in water. Soluble
in polar organic solvents (e.g.,
Solubility P g (e [9]
ethanol, acetone, DMSO,
THF).
pKa (Phenolic H) Estimated: 8.0 - 8.5 [10]

logP (o/w)

Estimated: ~1.8 - 2.0

[9]

Discussion of Properties:

e Melting Point: The melting point of 136-140 °C is significantly higher than that of the parent
compound, B-nitrostyrene (58 °C), reflecting the increased intermolecular forces—specifically
hydrogen bonding—imparted by the phenolic hydroxyl group.[7][8]

« Solubility: While the parent 3-nitrostyrene is poorly soluble in water, the presence of the polar
hydroxyl group enhances its hydrophilicity.[9] However, the molecule retains significant
nonpolar character from the benzene ring and is best described as sparingly soluble in water
but readily soluble in common polar organic solvents.
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e pKa: The acidity of the phenolic proton is a critical parameter. Phenol itself has a pKa of ~10.
The presence of an electron-withdrawing group on the ring lowers this value, making the
proton more acidic. For comparison, the pKa of 3-nitrophenol is approximately 8.4.[10] The
conjugated nitroethenyl group is also strongly electron-withdrawing. Therefore, the pKa of 3-
[(E)-2-Nitroethenyl]phenol is reasonably estimated to be in the range of 8.0-8.5, making it a
weak acid that will be deprotonated under moderately basic conditions.

» logP: The octanol/water partition coefficient (logP) is a key indicator of a molecule's
lipophilicity. The parent B-nitrostyrene has a logP of 2.11.[9] The addition of a hydroxyl group
typically decreases the logP by approximately 0.5-1.0 units. Thus, the logP of the title
compound is estimated to be lower, suggesting it is more hydrophilic than its non-
hydroxylated counterpart, a crucial factor for drug development considerations.

Section 2: Spectroscopic Signature for Structural
Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For 3-[(E)-2-
Nitroethenyl]phenol, a combination of NMR, IR, and UV-Vis spectroscopy is used to confirm
its identity, purity, and stereochemistry. While specific spectra for this exact compound are not
publicly cataloged, its features can be reliably predicted based on extensive data from
analogous structures.[1]

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key
signals would include:

o Vinylic Protons: Two doublets in the downfield region (& 7.5-8.5 ppm). The most critical
feature is their coupling constant (J), which is expected to be large (J = 13-16 Hz),
unequivocally confirming the (E) or trans configuration.[1]

o Aromatic Protons: A complex multiplet pattern between & 6.8-7.5 ppm, corresponding to
the four protons on the substituted benzene ring.

o Phenolic Proton: A broad singlet whose chemical shift is dependent on solvent and
concentration, typically appearing between & 5-10 ppm.
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e 13C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing eight
distinct signals:

o Six signals for the aromatic carbons.

o Two signals for the vinylic carbons, with the 3-carbon (attached to the NO2) being
significantly deshielded and appearing further downfield (~138-140 ppm) due to the strong
electron-withdrawing effect of the nitro group.[1]

« Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. The
expected characteristic absorption bands are:

o O-H Stretch: A broad, strong band around 3200-3500 cm~1, characteristic of the phenolic
hydroxyl group.

o NO: Stretches: Two very strong and sharp bands: one for the asymmetric stretch (~1520
cm~1) and one for the symmetric stretch (~1345 cm~1). These are diagnostic for the nitro

group.[1]

o C=C Stretch: A medium-intensity band around 1640 cm~* corresponding to the alkene
double bond.[1]

o UV-Visible Spectroscopy: The extended 1t-conjugation across the phenyl ring, alkene bridge,
and nitro group results in strong ultraviolet absorption. The parent (3-nitrostyrene shows a
Amax around 312 nm.[1] The phenolic -OH group, acting as an auxochrome, is expected to
cause a bathochromic (red) shift, moving the Amax to a longer wavelength, likely in the 320-
340 nm range.

Section 3: Synthesis and Chemical Reactivity

The utility of 3-[(E)-2-Nitroethenyl]phenol stems from its straightforward synthesis and its
predictable, versatile reactivity.

Synthetic Protocol: The Henry Reaction

The most common and efficient route to this compound is the Henry (or nitroaldol) reaction.[2]
[11] This reaction involves a base-catalyzed condensation between an aldehyde (3-
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hydroxybenzaldehyde) and a nitroalkane (nitromethane), followed by dehydration to yield the
nitroalkene.

Experimental Protocol: Synthesis via Henry Reaction

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a catalytic amount of ammonium
acetate (0.2-0.4 eq) in a minimal amount of a suitable solvent like glacial acetic acid or by
using nitromethane itself as the solvent.[12][13]

» Addition of Reagent: Add nitromethane (1.5-3.0 eq) to the mixture.

» Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-6 hours.[2][14]
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. If a solid
product precipitates, it can be collected by vacuum filtration. Alternatively, pour the reaction
mixture into ice-water to induce precipitation.

 Purification: The crude solid product is collected by filtration, washed thoroughly with cold
water, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol,
isopropanol) yields the purified 3-[(E)-2-Nitroethenyl]phenol as a crystalline solid.[2]

Causality in Protocol:

o« Ammonium Acetate: Serves as a weak base catalyst to deprotonate nitromethane, forming
the nitronate anion nucleophile required for the initial aldol addition.

o Heat/Acid: The dehydration of the intermediate nitro-aldol adduct to the final nitroalkene is
promoted by heat and the slightly acidic conditions provided by the ammonium acetate salt
or acetic acid solvent.

» |ce-Water Quench: The product is significantly less soluble in water than the starting
materials and catalyst, allowing for its precipitation and easy separation during the workup.

Diagram of Synthetic Workflow
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Caption: Major reaction pathways available to 3-[(E)-2-Nitroethenyl]phenol.

Section 4: Relevance in Drug Discovery and
Development

The [-nitrostyrene scaffold is often considered a "privileged structure” in medicinal chemistry.
[1]This designation is given to molecular frameworks that are capable of binding to multiple
biological targets, leading to a wide range of biological activities.

 Biological Activities: Derivatives of B-nitrostyrene have demonstrated a remarkable spectrum
of effects, including potent anticancer, antimicrobial (antibacterial and antifungal), anti-
inflammatory, and antiplatelet activities. [1][11][15][16][17]For instance, some derivatives
induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS)
and the modulation of key signaling pathways. [1][15]* Role of the Phenol: The phenolic
hydroxyl group can be critical for biological activity, often acting as a hydrogen bond donor or
acceptor to engage with protein active sites. [6]However, phenols can also be liabilities in
drug development due to rapid phase Il metabolism (glucuronidation or sulfation), leading to
poor oral bioavailability and short half-lives. [5][18]This duality makes 3-[(E)-2-
Nitroethenyl]phenol an interesting starting point for structure-activity relationship (SAR)
studies, where the phenol might be retained, modified, or replaced with a bioisostere to
optimize both potency and pharmacokinetic properties. [5]

Conclusion

3-[(E)-2-Nitroethenyl]phenol is a molecule of significant synthetic and potential therapeutic
value. Its physicochemical properties are defined by the synergistic effects of the aromatic ring,
the activating nitrovinyl group, and the modulating phenolic hydroxyl group. It is readily
accessible through the robust Henry reaction and serves as a versatile platform for a wide
array of chemical transformations, including Michael additions, nitro-group reductions, and
cycloadditions. For researchers in organic synthesis, it is a valuable intermediate for
constructing complex molecular architectures. For professionals in drug development, it
represents a promising scaffold whose rich biological activity profile warrants further
investigation and optimization. A comprehensive understanding of its properties, as detailed in
this guide, is the first step toward unlocking its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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